

Application Note & Protocol: Fluorescent Labeling of Lactosylceramide from Bovine Buttermilk

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Compound of Interest

Compound Name: *Lactosylceramide (bovine buttermilk)*

Cat. No.: *B10797032*

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Introduction

Lactosylceramide (LacCer), a glycosphingolipid present in the milk fat globule membrane (MFGM) of bovine buttermilk, plays a significant role in various cellular processes, including cell signaling, proliferation, and apoptosis.[1][2][3] The ability to fluorescently label LacCer is crucial for studying its intracellular trafficking, localization within membrane microdomains, and interactions with other molecules. This application note provides a detailed protocol for the extraction, purification, and subsequent fluorescent labeling of lactosylceramide from bovine buttermilk. The resulting fluorescently labeled LacCer can be a valuable tool for researchers in cell biology and drug development to investigate the roles of this lipid in health and disease.

Data Presentation

Table 1: Summary of Yields at Each Step of the Protocol

Step	Product	Starting Material (g)	Product Yield (mg)	Yield (%)	Purity (%)
1. Lipid Extraction	Total Lipid Extract	100 g Buttermilk Powder	8,000	8.0	-
2. Neutral Lipid Removal	Phospholipid-rich Fraction	8,000 mg Total Lipids	1,200	15.0	-
3. Lactosylceramide Purification	Purified Lactosylceramide	1,200 mg Phospholipid Fraction	60	5.0	>95
4. Fluorescent Labeling	BODIPY-FL-Lactosylceramide	60 mg Lactosylceramide	45	75.0	>98

Table 2: Characterization of BODIPY-FL-Lactosylceramide

Parameter	Value	Method
Excitation Maximum (λ_{ex})	505 nm	Fluorescence Spectroscopy
Emission Maximum (λ_{em})	513 nm	Fluorescence Spectroscopy
Molecular Weight (Da)	~1215	Mass Spectrometry
Purity	>98%	HPLC
Appearance	Orange solid	Visual Inspection

Experimental Protocols

Part 1: Extraction and Purification of Lactosylceramide from Bovine Buttermilk

This part of the protocol is adapted from established methods for lipid extraction from dairy products.^{[4][5][6]}

Materials:

- Bovine buttermilk powder
- Chloroform
- Methanol
- 0.9% NaCl solution
- Silica gel for column chromatography
- Solvents for chromatography (e.g., chloroform, methanol, water mixtures)
- Rotary evaporator
- Glass chromatography column
- Thin-layer chromatography (TLC) plates and developing chamber
- Lactosylceramide standard

Protocol:

- Total Lipid Extraction (Folch Method):
 1. Weigh 100 g of bovine buttermilk powder and resuspend it in 400 mL of deionized water.
 2. Add 800 mL of methanol and mix thoroughly for 15 minutes.
 3. Add 400 mL of chloroform and continue mixing for another 30 minutes.
 4. Centrifuge the mixture at 3000 x g for 20 minutes to separate the phases.
 5. Carefully collect the lower chloroform phase containing the lipids.

6. Wash the chloroform phase by adding 0.2 volumes of 0.9% NaCl solution, vortexing, and centrifuging to remove non-lipid contaminants.
 7. Collect the lower chloroform phase and evaporate the solvent using a rotary evaporator to obtain the total lipid extract.
- Neutral Lipid Removal by Acetone Precipitation:
 1. Dissolve the dried total lipid extract in a minimal amount of chloroform.
 2. Add cold acetone (10 volumes) to the chloroform solution and store at -20°C for 4 hours to precipitate the phospholipids and glycolipids.
 3. Centrifuge the mixture at 5000 x g for 15 minutes at 4°C.
 4. Discard the supernatant containing the neutral lipids.
 5. Dry the resulting phospholipid-rich pellet under a stream of nitrogen.
 - Purification of Lactosylceramide by Silica Gel Chromatography:
 1. Prepare a silica gel column equilibrated with a non-polar solvent system (e.g., chloroform:methanol, 95:5, v/v).
 2. Dissolve the phospholipid-rich fraction in a small volume of the initial mobile phase and load it onto the column.
 3. Elute the column with a stepwise gradient of increasing polarity, for example:
 - Chloroform:Methanol (95:5) to elute less polar lipids.
 - Chloroform:Methanol (90:10) to elute other phospholipids.
 - Chloroform:Methanol (80:20) to elute lactosylceramide.
 4. Collect fractions and monitor the elution of lactosylceramide by thin-layer chromatography (TLC) using a lactosylceramide standard for comparison.
 5. Pool the fractions containing pure lactosylceramide and evaporate the solvent.

Part 2: Fluorescent Labeling of Lactosylceramide

This protocol describes the labeling of the purified lactosylceramide with a BODIPY fluorophore. BODIPY dyes are commonly used for labeling lipids due to their high quantum yield and environmental insensitivity.^{[7][8]}

Materials:

- Purified lactosylceramide
- BODIPY™ FL C5-SE (Succinimidyl Ester)
- Anhydrous dimethylformamide (DMF)
- Triethylamine (TEA)
- Silica gel for column chromatography
- Solvents for chromatography (e.g., chloroform, methanol)
- High-performance liquid chromatography (HPLC) system for purification and analysis

Protocol:

- Labeling Reaction:
 1. Dissolve 60 mg of purified lactosylceramide in 5 mL of anhydrous DMF.
 2. Add 1.5 equivalents of BODIPY™ FL C5-SE to the solution.
 3. Add 2 equivalents of triethylamine (TEA) to act as a base catalyst.
 4. Stir the reaction mixture under a nitrogen atmosphere at room temperature for 12 hours, protected from light.
- Purification of Fluorescently Labeled Lactosylceramide:
 1. After the reaction is complete, evaporate the DMF under reduced pressure.

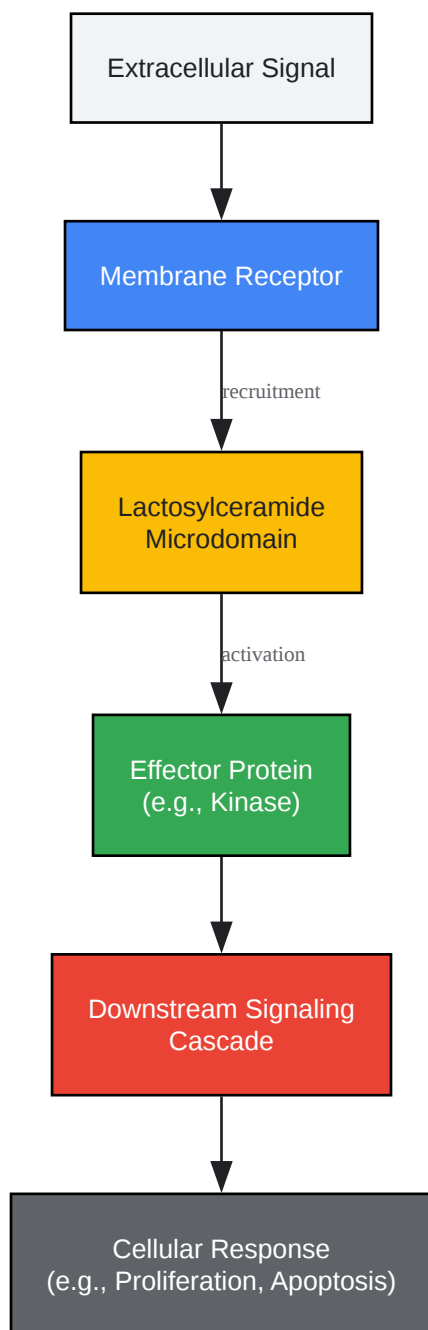
2. Redissolve the residue in a small amount of chloroform.
 3. Purify the BODIPY-FL-Lactosylceramide using silica gel column chromatography with a chloroform:methanol gradient to separate the labeled product from unreacted dye and starting material.
 4. For higher purity, a final purification step using preparative HPLC can be performed.
- Characterization:
 1. Confirm the identity and purity of the final product using mass spectrometry and analytical HPLC.
 2. Determine the fluorescence excitation and emission spectra using a fluorescence spectrophotometer.

Visualizations



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Caption: Experimental workflow for fluorescent labeling of lactosylceramide.



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Caption: Simplified signaling pathway involving lactosylceramide microdomains.

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